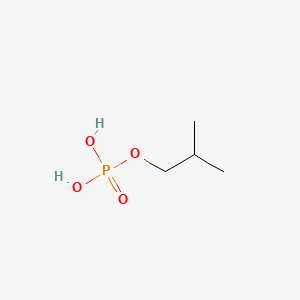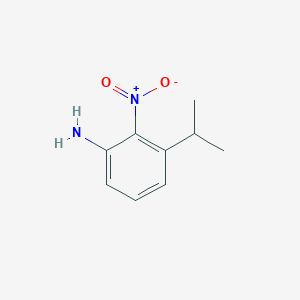
3-Isopropyl-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-2-nitroaniline is an organic compound with the molecular formula C9H12N2O2 It is a derivative of aniline, where the amino group is substituted with an isopropyl group at the third position and a nitro group at the second position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-2-nitroaniline typically involves a multi-step process:
Nitration: The nitration of isopropylbenzene (cumene) to form 3-nitroisopropylbenzene. This step involves the reaction of isopropylbenzene with a nitrating mixture (concentrated nitric acid and sulfuric acid) under controlled temperature conditions.
Reduction: The nitro group in 3-nitroisopropylbenzene is then reduced to an amino group using reducing agents such as iron filings and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Nitration: Using continuous flow reactors to ensure efficient mixing and temperature control.
Catalytic Reduction: Employing catalytic hydrogenation with palladium or platinum catalysts to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Isopropyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as acylation and sulfonation.
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Reducing Agents: Tin and hydrochloric acid, iron filings, catalytic hydrogenation with palladium or platinum.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Acyl chlorides, sulfonyl chlorides.
Major Products Formed:
Reduction: 3-Isopropyl-2-aminobenzene.
Substitution: 3-Isopropyl-2-acylaminoaniline, 3-Isopropyl-2-sulfonamidoaniline.
Oxidation: 3-Isopropyl-2-nitrosoaniline, 3-Isopropyl-2,4-dinitroaniline.
Aplicaciones Científicas De Investigación
3-Isopropyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of rubber chemicals, corrosion inhibitors, and as a stabilizer in the manufacture of plastics.
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-2-nitroaniline involves its interaction with biological molecules through its nitro and amino groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The amino group can form hydrogen bonds and participate in nucleophilic substitution reactions, affecting enzyme activity and protein function.
Comparación Con Compuestos Similares
2-Nitroaniline: Lacks the isopropyl group, making it less hydrophobic and with different reactivity.
4-Nitroaniline: The nitro group is at the para position, leading to different electronic effects and reactivity.
3-Isopropylaniline: Lacks the nitro group, resulting in different chemical properties and applications.
Uniqueness: 3-Isopropyl-2-nitroaniline is unique due to the presence of both the isopropyl and nitro groups, which confer distinct chemical properties and reactivity. The combination of these groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
2-nitro-3-propan-2-ylaniline |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)7-4-3-5-8(10)9(7)11(12)13/h3-6H,10H2,1-2H3 |
Clave InChI |
VYQUBFAPMOPLGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


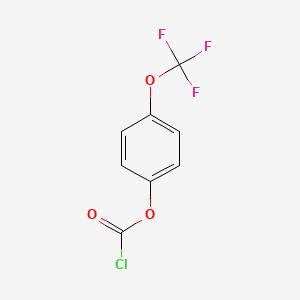
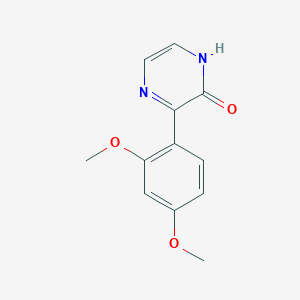


![O-[(4-Methoxy-3,5-dimethyl-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13693323.png)
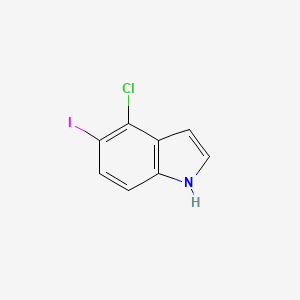
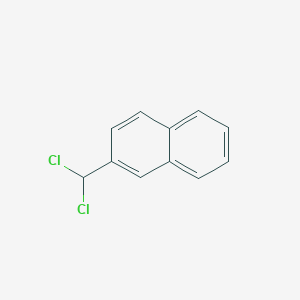
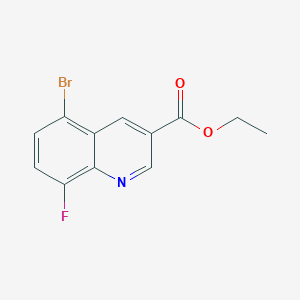

![1-[3-(Bromomethyl)-5-chloro-2-hydroxyphenyl]ethanone](/img/structure/B13693355.png)
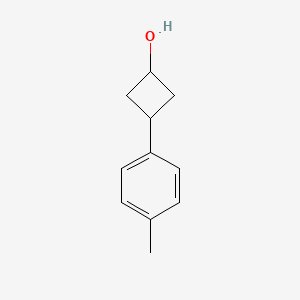

![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide](/img/structure/B13693381.png)
